N-(3-cyanothiophen-2-yl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
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Overview
Description
N-(3-CYANO-2-THIENYL)-2-[(5-ETHYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of thienyl and triazolyl derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CYANO-2-THIENYL)-2-[(5-ETHYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thienyl Derivative: Starting with a thiophene derivative, a cyano group is introduced via a nucleophilic substitution reaction.
Synthesis of the Triazole Ring: The triazole ring is synthesized separately through a cyclization reaction involving an appropriate precursor.
Coupling Reaction: The thienyl and triazole derivatives are then coupled using a suitable linker, such as an acetamide group, under specific reaction conditions (e.g., temperature, solvent, catalyst).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-CYANO-2-THIENYL)-2-[(5-ETHYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Various halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce primary amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(3-CYANO-2-THIENYL)-2-[(5-ETHYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-CYANO-2-THIENYL)-2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
- N-(3-CYANO-2-THIENYL)-2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
Uniqueness
N-(3-CYANO-2-THIENYL)-2-[(5-ETHYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is unique due to the specific combination of functional groups and the structural arrangement of the thienyl and triazolyl moieties. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C12H13N5OS2 |
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Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-(3-cyanothiophen-2-yl)-2-[(5-ethyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C12H13N5OS2/c1-3-9-15-16-12(17(9)2)20-7-10(18)14-11-8(6-13)4-5-19-11/h4-5H,3,7H2,1-2H3,(H,14,18) |
InChI Key |
OTDZQTAOUKMAFS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(N1C)SCC(=O)NC2=C(C=CS2)C#N |
Origin of Product |
United States |
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